molecular formula C20H40N2O3 B1601730 2,2'-Oxybis(N,N-dibutylacetamide) CAS No. 82846-38-6

2,2'-Oxybis(N,N-dibutylacetamide)

Cat. No.: B1601730
CAS No.: 82846-38-6
M. Wt: 356.5 g/mol
InChI Key: YFMTUEQOIRXZOE-UHFFFAOYSA-N
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Description

Overview of Diglycolamide Ligands in Chemical Research

Diglycolamides (DGAs) are a class of neutral ligands that have garnered substantial interest in chemical research, particularly in the field of solvent extraction for the separation of metal ions. deswater.comresearchoutreach.org Their molecular structure is characterized by two amide groups connected by an ether linkage. researchoutreach.org This arrangement of donor atoms—two amidic carbonyl oxygens and one central ether oxygen—allows for effective chelation of metal ions, particularly those with high charge densities like lanthanides and actinides. deswater.comresearchoutreach.org

The unique tridentate coordination of DGAs, involving the two amide carbonyl oxygens and the central ether oxygen, is a key feature that contributes to their strong complexing ability. This has made them highly promising extractants for applications such as the partitioning of high-level liquid waste (HLLW) from nuclear fuel reprocessing. nih.gov Research into DGA ligands has been driven by the need for efficient and environmentally benign separation processes. deswater.comnih.gov The ability of these ligands to operate in highly acidic conditions is a significant advantage in nuclear waste treatment.

Significance of 2,2'-Oxybis(N,N-dibutylacetamide) within the Diglycolamide Class

Within the diverse family of diglycolamides, 2,2'-Oxybis(N,N-dibutylacetamide) is a notable member. Its structure consists of a central oxygen atom linking two N,N-dibutylacetamide units. This specific configuration of butyl groups attached to the amide nitrogens influences its solubility and extraction behavior.

The significance of 2,2'-Oxybis(N,N-dibutylacetamide) and its analogues lies in their potential to be fine-tuned for specific separation tasks. By modifying the alkyl substituents on the amide nitrogen atoms, researchers can alter the lipophilicity and steric hindrance of the ligand, thereby influencing its extraction efficiency and selectivity for different metal ions. jst.go.jp For instance, the extraction performance of isomeric diglycolamides can vary, highlighting the subtle yet crucial role of the N-alkyl group arrangement. nih.gov

Historical Development and Key Milestones in its Study

The exploration of diglycolamide ligands for metal ion separation began to gain significant momentum in the early 1990s. researchoutreach.org The initial focus was on their potential as alternatives to the more traditional acidic extractants. researchoutreach.org Over the years, extensive research has been conducted to understand the structure-property relationships within the DGA class.

A key area of investigation has been the synthesis and evaluation of various symmetrically and asymmetrically substituted DGAs. nih.gov The study of compounds like 2,2'-Oxybis(N,N-dibutylacetamide) has contributed to a deeper understanding of how the length and branching of the alkyl chains affect the extraction of f-block elements. These studies are crucial for the development of advanced separation processes, such as those for the management of radioactive waste. deswater.com

Properties

IUPAC Name

N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMTUEQOIRXZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511538
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-38-6
Record name 2,2'-Oxybis(N,N-dibutylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2,2'-Oxybis(N,N-dibutylacetamide)

The principal routes for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) include direct amidation of diglycolic acid, reaction via an ammonium (B1175870) salt intermediate, and the use of a more reactive diglycolic acid derivative.

Melt-Amidation Approach from Diglycolic Acid and Dibutylamine (B89481)

A direct and atom-economical method for the synthesis of diglycolamides is the melt-amidation of diglycolic acid with a secondary amine. In a process analogous to the synthesis of other N,N,N',N'-tetraalkyl diglycolamides, this approach involves heating a mixture of diglycolic acid and dibutylamine. The reaction proceeds by the direct condensation of the carboxylic acid groups with the secondary amine, eliminating water as the sole byproduct. This solvent-free approach is advantageous for its simplicity and reduced environmental impact. For similar diglycolamides, reaction temperatures are typically elevated to drive the dehydration process.

Reaction via Ammonium Salt Intermediates

To facilitate the amidation reaction, an intermediate ammonium salt can be formed prior to the final dehydration step. This method involves the initial reaction of diglycolic acid with dibutylamine at or below room temperature to form the diglycolic acid dibutylammonium salt. This salt is then isolated and subsequently heated, often under vacuum or with provision for water removal, to induce thermal decomposition to the desired diamide (B1670390). This two-step process can offer better control over the reaction compared to the direct melt-amidation. The formation of the ammonium salt is typically a high-yield reaction.

Utilization of 2,2'-Oxydiacetyl Chloride as a Precursor

A highly effective and common method for the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) is the Schotten-Baumann reaction, which utilizes the more reactive acyl chloride precursor, 2,2'-oxydiacetyl chloride (also known as diglycolyl chloride). In this approach, 2,2'-oxydiacetyl chloride is added to a solution of dibutylamine. researchgate.net The reaction is typically carried out at a low temperature, such as 0°C, in a biphasic system of an organic solvent (like diethyl ether) and water containing a base, such as sodium hydroxide. researchgate.net The base is crucial as it neutralizes the hydrogen chloride that is formed as a byproduct of the reaction, preventing the protonation of the unreacted dibutylamine and driving the reaction to completion. This method is generally high-yielding for a range of amines. researchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis

The yield and purity of 2,2'-Oxybis(N,N-dibutylacetamide) are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants.

Temperature and Reaction Time Profiles

For the melt-amidation and ammonium salt decomposition methods, the temperature and reaction time are critical. The temperature must be high enough to overcome the activation energy for the dehydration step but not so high as to cause decomposition of the reactants or products. For analogous melt-amidations, temperatures around 140°C have been utilized. researchgate.net The reaction time is also a key variable, with longer times generally leading to higher conversion, although this must be balanced against the risk of side reactions or degradation.

In the Schotten-Baumann approach using 2,2'-oxydiacetyl chloride, the initial reaction is typically conducted at low temperatures (e.g., 0-5°C) to control the exothermic nature of the acylation. researchgate.net Following the initial addition, the reaction may be allowed to proceed for several hours to ensure complete conversion. researchgate.net

Stoichiometric Ratios of Reactants

The stoichiometry of the reactants plays a significant role in the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide). In the direct amidation of diglycolic acid, a molar ratio of slightly more than two equivalents of dibutylamine to one equivalent of diglycolic acid is theoretically required. In practice, an excess of the amine may be used to drive the reaction to completion.

In the Schotten-Baumann reaction, a significant excess of the amine is often employed. For the reaction of diglycolyl chloride with various amines, a six-fold excess of the amine relative to the diacyl chloride has been used to achieve high yields. researchgate.net This large excess ensures that the diacyl chloride is fully consumed and helps to minimize the formation of mono-amidation products. A corresponding excess of a base, such as sodium hydroxide, is also necessary to neutralize the HCl produced. Kinetic studies on the acylation of dibutylamine with a related acyl chloride have shown the reaction to be first order with respect to both the amine and the acyl chloride, indicating that the concentration of both reactants is important for the reaction rate. researchgate.netresearchgate.net

Investigation of Solvent Effects and Reaction Medium

The choice of solvent can significantly impact the efficiency and outcome of the synthesis of 2,2'-Oxybis(N,N-dibutylacetamide). Traditional amide synthesis often employs aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). fishersci.itresearchgate.net These solvents are chosen for their ability to dissolve the reactants and facilitate the reaction while remaining inert. For example, the synthesis of N,N-diethylacetamido derivatives of calixarenes has been successfully carried out in solvents such as acetonitrile, THF, and DMF. researchgate.net

However, there is a growing trend towards minimizing or replacing hazardous solvents. researchgate.net Solvents like DMF and DCM, while effective, are associated with environmental and health concerns. researchgate.net This has spurred research into greener alternatives and solvent-free conditions. researchgate.netresearchgate.netsemanticscholar.org

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of 2,2'-Oxybis(N,N-dibutylacetamide) are crucial to obtain a product of high purity. The methods employed typically involve a combination of extraction and chromatographic techniques.

Solvent Extraction Methodologies

Solvent extraction is a standard work-up procedure in the synthesis of amides. After the reaction is complete, the mixture is typically quenched, often with the addition of water. acs.org The target compound is then extracted into an organic solvent that is immiscible with water. Common solvents used for this purpose include diethyl ether and ethyl acetate (B1210297). acs.org

The organic layer containing the product is then washed to remove unreacted starting materials, by-products, and any remaining reagents. A typical washing sequence might involve an acidic wash (e.g., with a dilute solution of hydrochloric acid), followed by a wash with a basic solution if necessary, and finally a wash with brine (a saturated aqueous solution of sodium chloride) to remove the bulk of the water. researchgate.net After washing, the organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. acs.org

Chromatographic Purification Strategies

For achieving high purity, the crude 2,2'-Oxybis(N,N-dibutylacetamide) is often subjected to chromatographic purification. Column chromatography using silica (B1680970) gel is a widely employed technique for the purification of amides and related compounds. acs.orgacs.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The choice of eluent is critical for achieving good separation. For compounds of moderate polarity like DGAs, a mixture of a non-polar solvent and a slightly more polar solvent, such as ethyl acetate in hexanes, is often effective. acs.org

In some cases, reverse-phase chromatography may be utilized. nih.govnih.gov This technique employs a non-polar stationary phase and a polar mobile phase. It is particularly useful for the purification of compounds that are difficult to separate using normal-phase chromatography. High-performance liquid chromatography (HPLC) can also be used to assess the purity of the final product and for purification on a smaller scale. acs.orgnih.gov

Table 2: Summary of Isolation and Purification Techniques

Technique Description Common Reagents/Materials Purpose
Solvent Extraction Partitioning the product between two immiscible liquid phases. Diethyl ether, ethyl acetate, HCl solution, brine, MgSO₄/Na₂SO₄. Initial isolation of the crude product from the reaction mixture and removal of water-soluble impurities. acs.orgresearchgate.net
Column Chromatography Separation based on differential adsorption of components onto a stationary phase. Silica gel, ethyl acetate/hexanes eluent system. Purification of the crude product to achieve high purity. acs.orgacs.org
Reverse-Phase Chromatography Chromatographic technique using a non-polar stationary phase. C18-functionalized silica, water/acetonitrile or water/methanol mobile phase. Alternative purification method, especially for polar compounds. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) A high-pressure form of column chromatography for high-resolution separations. Various columns and solvent systems. Final purity analysis and small-scale purification. acs.org

Scale-Up Considerations and Industrial Synthesis Potential

The potential for industrial-scale synthesis of 2,2'-Oxybis(N,N-dibutylacetamide) is largely dependent on the efficiency, cost-effectiveness, and environmental impact of the chosen synthetic route. Traditional methods, such as those requiring the pre-activation of diglycolic acid and the use of toxic organic solvents, present challenges for large-scale production due to cost, safety, and waste management issues. rsc.org

The development of a solvent-free melt-amidation synthesis represents a significant step towards feasible industrial production of DGAs. rsc.org This method's simplicity, lack of solvent, and the high purity of the product without extensive workup or purification make it an economically and environmentally attractive option. rsc.org The ability to scale this reaction to a 200-gram scale with sustained high yields and purities indicates its strong potential for industrial application. rsc.org This streamlined process reduces both the time and cost associated with DGA production, which is a critical factor for commercial viability. rsc.org The observed purities of 88–96% from this method are within the range acceptable for industrially produced diglycolamides. rsc.org

Physicochemical Behavior in Advanced Solvents

Modeling and Correlation of Solubility Data

Evaluation of Model Accuracy and Predictive Capabilities

No experimental data for the solubility of 2,2'-Oxybis(N,N-dibutylacetamide) in advanced solvents were found. Therefore, an evaluation of the accuracy and predictive capabilities of thermodynamic models for this specific compound cannot be performed.

For context, studies on similar compounds, such as various N,N-dialkylamides, often employ semi-empirical models like the Chrastil or Mendez-Santiago and Teja equations, as well as equations of state like Peng-Robinson or Soave-Redlich-Kwong, to correlate solubility data in supercritical fluids. The accuracy of these models is then typically evaluated by calculating the average absolute relative deviation (AARD) between experimental and calculated solubility values.

Deviations Between Calculated and Experimental Values

Without experimental data for 2,2'-Oxybis(N,N-dibutylacetamide), it is impossible to analyze the deviations between calculated and measured values. In studies of other acetamides, deviations are analyzed to understand the limitations of the models and the specific intermolecular interactions between the solute and the solvent that may not be fully captured by the theoretical frameworks.

Volumetric Properties in Supercritical Phases

Estimation of Partial Molar Volume (V̅₂) in scCO₂

There is no available data on the partial molar volume of 2,2'-Oxybis(N,N-dibutylacetamide) in supercritical carbon dioxide (scCO₂). This property is crucial for understanding the phase behavior and solubility of a compound in a supercritical fluid. It is typically estimated from experimental solubility data as a function of pressure and temperature.

Theoretical Frameworks for Volumetric Analysis (e.g., Kumar and Johnston's Theory)

While theoretical frameworks for volumetric analysis are well-established, their application to 2,2'-Oxybis(N,N-dibutylacetamide) has not been documented. Kumar and Johnston's theory, for instance, is a notable approach used to relate the partial molar volume of a solute at infinite dilution to the isothermal compressibility of the supercritical solvent. This theory helps in elucidating the attractive and repulsive forces between the solute and the supercritical fluid. However, without the foundational solubility and density data for the specific compound , this theoretical analysis cannot be applied.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms in 2,2'-Oxybis(N,N-dibutylacetamide) can be determined.

Proton NMR (¹H NMR) spectroscopy allows for the analysis of the different proton environments within the 2,2'-Oxybis(N,N-dibutylacetamide) molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various types of protons present.

The protons of the butyl chains would appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to produce a triplet signal around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain adjacent to the methyl group would likely appear as a multiplet around 1.3-1.4 ppm, and the methylene group next to the nitrogen atom would be shifted further downfield to around 1.5-1.6 ppm due to the deshielding effect of the nitrogen. The methylene protons directly bonded to the nitrogen atom (N-CH₂) are expected to show a triplet at approximately 3.3-3.4 ppm. The methylene protons of the acetamide (B32628) backbone, adjacent to the ether oxygen (O-CH₂), would be observed as a singlet at around 4.2 ppm, shifted downfield due to the electronegativity of the oxygen atom.

Table 1: Representative ¹H NMR Data for 2,2'-Oxybis(N,N-dibutylacetamide)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9Triplet12H-CH₂CH₂CH₂CH₃
~1.3-1.4Multiplet8H-CH₂CH₂ CH₂ CH₃
~1.5-1.6Multiplet8H-N-CH₂ CH₂CH₂CH₃
~3.3-3.4Triplet8H-N-CH₂ CH₂CH₂CH₃
~4.2Singlet4H-O-CH₂ -C=O

Note: The data in this table is representative and based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 2,2'-Oxybis(N,N-dibutylacetamide) gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton.

The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 168-172 ppm. The carbon atoms of the methylene groups adjacent to the ether oxygen (O-CH₂) would likely resonate around 70 ppm. The carbon atoms of the methylene groups directly attached to the nitrogen atom (N-CH₂) are expected at approximately 45-50 ppm. The remaining methylene carbons of the butyl chains would appear in the upfield region, typically between 20 and 32 ppm, with the terminal methyl carbon (CH₃) being the most upfield signal at around 14 ppm.

Table 2: Representative ¹³C NMR Data for 2,2'-Oxybis(N,N-dibutylacetamide)

Chemical Shift (ppm)Assignment
~14-CH₂CH₂CH₂C H₃
~20-CH₂CH₂C H₂CH₃
~30-32-N-CH₂C H₂CH₂CH₃
~45-50-N-C H₂CH₂CH₂CH₃
~70-O-C H₂-C=O
~168-172-C =O

Note: The data in this table is representative and based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

A prominent and characteristic absorption band in the IR spectrum of 2,2'-Oxybis(N,N-dibutylacetamide) is the carbonyl (C=O) stretching vibration of the tertiary amide group. This strong band is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the molecular environment.

The presence of the ether linkage (C-O-C) is confirmed by a characteristic stretching vibration in the region of 1100-1150 cm⁻¹. This absorption is typically strong and readily identifiable. The C-N stretching vibration of the amide group also gives rise to an absorption band, usually found in the range of 1250-1350 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl chains are observed in the 2850-3000 cm⁻¹ region.

Table 3: Representative IR Absorption Bands for 2,2'-Oxybis(N,N-dibutylacetamide)

Wavenumber (cm⁻¹)IntensityAssignment
~2850-3000StrongC-H stretching (alkyl)
~1630-1680StrongC=O stretching (tertiary amide)
~1250-1350MediumC-N stretching (amide)
~1100-1150StrongC-O-C stretching (ether)

Note: The data in this table is representative and based on typical IR absorption frequencies for the indicated functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, and oxygen) present in a compound. This analysis provides experimental evidence for the empirical and molecular formula of 2,2'-Oxybis(N,N-dibutylacetamide), which is C₂₀H₄₀N₂O₃. The experimentally determined percentages of each element should closely match the calculated theoretical values, thereby confirming the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of 2,2'-Oxybis(N,N-dibutylacetamide) (C₂₀H₄₀N₂O₃)

ElementSymbolAtomic WeightTheoretical Percentage (%)
CarbonC12.0167.37
HydrogenH1.0111.31
NitrogenN14.017.86
OxygenO16.0013.46

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 2,2'-Oxybis(N,N-dibutylacetamide), the theoretical exact mass is a calculated value based on the masses of its most abundant isotopes. The molecular formula of the compound is C₂₀H₄₀N₂O₃. lookchem.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass is calculated.

An HRMS analysis of a sample of 2,2'-Oxybis(N,N-dibutylacetamide) would typically involve ionizing the molecule, often forming the protonated species [M+H]⁺, and then measuring its m/z value. The experimentally measured mass is then compared to the theoretical value. The difference, usually expressed in parts per million (ppm), provides a measure of the accuracy and confidence in the assigned molecular formula. A low mass error (typically < 5 ppm) is considered strong evidence for the correct elemental composition.

Table 1: HRMS Data for 2,2'-Oxybis(N,N-dibutylacetamide)

ParameterValueReference
Molecular FormulaC₂₀H₄₀N₂O₃ lookchem.com
Theoretical Exact Mass (Monoisotopic)356.30389314 Da lookchem.com
Ionization Mode (Typical)Electrospray (ESI+)
Adduct (Typical)[M+H]⁺
Theoretical m/z of [M+H]⁺357.311168 Da

This table presents theoretical data. An actual analysis would include the experimentally measured m/z and the calculated mass error.

Chromatographic Techniques for Purity Assessment

Chromatography is an indispensable tool for separating a mixture into its individual components, making it ideal for assessing the purity of a chemical compound. The choice of chromatographic technique depends on the analyte's properties, such as volatility and polarity. For 2,2'-Oxybis(N,N-dibutylacetamide), both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively utilized.

Gas Chromatography (GC)

GC is suitable for compounds that are volatile and thermally stable. Given its predicted boiling point of 471.2°C, 2,2'-Oxybis(N,N-dibutylacetamide) can be analyzed by GC, likely using a high-temperature column. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compound between the two phases. A Flame Ionization Detector (FID) is commonly used for quantitative analysis, as its response is proportional to the mass of carbon atoms, allowing for accurate purity determination. The purity of related diglycolamides, such as 2,2'-Oxybis(N,N-di-n-octylacetamide), has been assessed using GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a compound like 2,2'-Oxybis(N,N-dibutylacetamide), a reverse-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The analysis of the structurally related compound 2-Bromo-N,N-dibutylacetamide is performed using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com A similar system would be expected to effectively separate 2,2'-Oxybis(N,N-dibutylacetamide) from its impurities. Detection is typically achieved using a UV detector if the analyte or impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

TechniqueParameterTypical Condition
Gas Chromatography (GC)
ColumnHigh-temperature capillary column (e.g., DB-5ht)
Carrier GasHelium or Hydrogen
Temperature Programe.g., 100°C to 350°C at 15°C/min
DetectorFlame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)
ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV, ELSD, or Mass Spectrometry (MS)

This table provides illustrative conditions. Method optimization would be required for specific applications.

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Ligand-Solute Interaction Dynamics

Without any available studies on these topics, it is not possible to provide scientifically accurate and informative content as requested.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural or physicochemical properties of a molecule and a specific property of interest. In the context of 2,2'-Oxybis(N,N-dibutylacetamide), QSPR studies can be instrumental in predicting its physical and chemical behavior, including its solubility in various solvents. These models are built upon the principle that the collective structural features of a molecule, encoded in numerical values known as molecular descriptors, dictate its macroscopic properties.

The development of a QSPR model for solubility prediction involves a dataset of compounds with experimentally determined solubilities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized into several classes, including:

Constitutional descriptors: These reflect the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are numerical representations of the molecular topology, describing the size, shape, and branching of the molecule.

Geometrical descriptors: These are derived from the three-dimensional coordinates of the atoms and describe the spatial arrangement of the molecule.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as partial charges and dipole moments.

By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms such as random forests and neural networks, a mathematical equation is derived that links the descriptors to the solubility. nih.govnih.gov This equation can then be used to predict the solubility of new or untested compounds, such as 2,2'-Oxybis(N,N-dibutylacetamide).

The solubility of 2,2'-Oxybis(N,N-dibutylacetamide) is a critical parameter influencing its behavior in various applications. QSPR models offer a cost-effective and time-efficient method to estimate this property. The molecular structure of 2,2'-Oxybis(N,N-dibutylacetamide), featuring two tertiary amide groups and an ether linkage, suggests that several types of molecular descriptors would be pertinent for predicting its solubility.

Key structural features that influence the solubility of amides include their ability to act as hydrogen bond acceptors and the size of their non-polar alkyl groups. scienceready.com.au While the tertiary amide groups in 2,2'-Oxybis(N,N-dibutylacetamide) can accept hydrogen bonds via the carbonyl oxygen, they lack the hydrogen bond donating capability of primary and secondary amides. scienceready.com.au The ether oxygen also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The four butyl groups, on the other hand, contribute significantly to the molecule's lipophilicity, which generally decreases aqueous solubility.

A hypothetical QSPR study for predicting the aqueous solubility of 2,2'-Oxybis(N,N-dibutylacetamide) would involve the calculation of various molecular descriptors. A selection of relevant descriptors and their potential influence on solubility is presented in the interactive data table below.

Interactive Data Table: Hypothetical Molecular Descriptors for QSPR-Based Solubility Prediction of 2,2'-Oxybis(N,N-dibutylacetamide)

Descriptor TypeDescriptor NameHypothetical ValueRationale for Inclusion in Solubility Model
Constitutional Molecular Weight356.54 g/mol Generally, as molecular weight increases, solubility tends to decrease due to larger molecular size and surface area.
Constitutional Number of Hydrogen Bond Acceptors3The two carbonyl oxygens and the ether oxygen can accept hydrogen bonds from protic solvents like water, which can enhance solubility.
Constitutional Number of Hydrogen Bond Donors0The absence of N-H bonds in the tertiary amide groups means it cannot donate hydrogen bonds, limiting its interaction with polar solvents compared to primary or secondary amides.
Topological LogP (Octanol-Water Partition Coefficient)~4.5This is a measure of lipophilicity. A higher LogP value indicates lower aqueous solubility. The four butyl groups contribute significantly to a high LogP.
Topological Polar Surface Area (PSA)~55 ŲPSA is the surface sum over all polar atoms, primarily oxygen and nitrogen. It correlates well with hydrogen bonding capacity and is inversely related to lipophilicity.
Geometrical Molecular Volume~380 ųLarger molecular volume can hinder the molecule's ability to fit into the solvent's structure, potentially decreasing solubility.
Quantum-Chemical Dipole Moment~3.5 DA higher dipole moment indicates a more polar molecule, which generally leads to increased solubility in polar solvents. The amide and ether groups contribute to the overall dipole moment.
Quantum-Chemical Partial Charge on Carbonyl Oxygen-0.5 eThe negative partial charge on the oxygen atoms of the carbonyl groups is a key site for hydrogen bond acceptance, directly influencing solubility.

In a typical QSPR workflow, these descriptors, along with many others, would be calculated for a series of structurally related compounds with known solubilities. Statistical analysis would then identify the combination of descriptors that provides the most accurate predictive model for the solubility of compounds like 2,2'-Oxybis(N,N-dibutylacetamide).

Coordination Chemistry and Metal Ion Interactions

Ligand Design Principles for Metal Ion Complexation

In principle, 2,2'-Oxybis(N,N-dibutylacetamide) is designed as a neutral, tridentate ligand. The key features for metal ion complexation are the two carbonyl oxygen atoms and the central ether oxygen, which can form a chelate ring with a metal ion. The four butyl groups attached to the nitrogen atoms primarily serve to increase the lipophilicity of the molecule, making it suitable for use in solvent extraction systems to transfer metal ions from an aqueous phase to an organic phase. The flexibility of the ether bridge allows the ligand to adapt its conformation to accommodate metal ions of different sizes. This design is reminiscent of other diglycolamide ligands, such as N,N,N',N'-tetraoctyldiglycolamide (TODGA), which are known for their effectiveness in extracting trivalent lanthanides and actinides.

Complexation Behavior with Various Metal Cations

Detailed experimental studies on the complexation of 2,2'-Oxybis(N,N-dibutylacetamide) with a range of metal cations are not readily found in the scientific literature. Consequently, specific data on the stoichiometry, stability constants, and spectroscopic signatures of complex formation are not available.

There is no published data available to populate a table of stoichiometry and stability constants for metal complexes of 2,2'-Oxybis(N,N-dibutylacetamide).

While it can be hypothesized that complexation with a metal ion would lead to shifts in the nuclear magnetic resonance (NMR) signals of the protons and carbons near the coordinating oxygen atoms, and a shift in the infrared (IR) stretching frequency of the carbonyl groups, specific experimental data for 2,2'-Oxybis(N,N-dibutylacetamide) is not documented in the literature.

Selectivity and Affinity for Specific Metal Ions

Without experimental data, any discussion of the selectivity and affinity of 2,2'-Oxybis(N,N-dibutylacetamide) for specific metal ions remains theoretical.

According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen donor atoms in 2,2'-Oxybis(N,N-dibutylacetamide) are considered hard bases. Therefore, it is expected that this ligand would preferentially form stable complexes with hard acid metal ions. This would include the trivalent lanthanides and actinides, which are classified as hard acids. The specific affinity for individual metal ions within these groups would be influenced by factors such as ionic radius and charge density, but without experimental data, this cannot be quantified.

Crystallographic Studies of Metal-2,2'-Oxybis(N,N-dibutylacetamide) Adducts

A search for crystallographic data of metal adducts of 2,2'-Oxybis(N,N-dibutylacetamide) in crystallographic databases has not returned any results. Therefore, the precise coordination geometry and bond lengths of any such complexes remain undetermined.

Applications in Chemical Separations and Processes

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) is a green separation technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent. nih.gov Due to its non-polar nature, the solvating power of pure supercritical CO₂ for polar compounds and metal ions is limited. osti.gov This necessitates the use of modifiers or co-solvents to enhance its extraction capabilities.

While direct studies on 2,2'-Oxybis(N,N-dibutylacetamide) in SFE are limited, the behavior of similar diglycolamides, such as N,N,N',N'-tetraoctyl diglycolamide (TODGA), provides strong evidence for its potential role as a CO₂-philic modifier. tandfonline.com The term "CO₂-philic" refers to the ability of a compound to dissolve in supercritical CO₂. The incorporation of functionalities like ether linkages and carbonyl groups is known to enhance the solubility of molecules in supercritical CO₂. researchgate.net Research on diglycolic acid esters has demonstrated their high solubility in supercritical CO₂, suggesting that diglycolamides with their similar core structure would also exhibit favorable CO₂-philic properties. elsevierpure.com The function of such a modifier is to form a complex with the target metal ion, thereby increasing the metal's solubility in the supercritical fluid phase.

The addition of diglycolamides as chelating agents has been shown to significantly improve the extraction of metal ions from various matrices using supercritical CO₂. In studies involving the recovery of trivalent metal ions like Neodymium(III) and Europium(III), which are considered analogues for trivalent actinides, the presence of TODGA in a supercritical CO₂/ethanol/nitric acid mixture markedly increased the recovery of the metal ions. tandfonline.com For instance, the recovery of Nd³⁺ from a solid oxide matrix was enhanced from 50% without TODGA to 70% with the addition of 10% TODGA in an ethanol/3 M HNO₃ mixture. tandfonline.com This demonstrates that diglycolamides like 2,2'-Oxybis(N,N-dibutylacetamide) can act as powerful extractants in SFE, enabling the solubilization and separation of target analytes that would otherwise have poor solubility in supercritical CO₂. osti.govtandfonline.com This technique holds promise for decontaminating laboratory waste, as quantitative recovery of europium from materials like tissue paper and surgical gloves has been achieved using SFE with a nitric acid/ethanol mixture. tandfonline.com

Table 1: Recovery of Neodymium(III) using Supercritical Fluid Extraction with TODGA

MatrixSFE ConditionsTODGA ConcentrationNd³⁺ Recovery (%)
Nd₂O₃Ethanol/3 M HNO₃0%50%
Nd₂O₃Ethanol/3 M HNO₃10%70%
Nd₂O₃Ethanol/1 M HNO₃1-3% (v/v)~73%
Th ConcentrateEthanol/3 M HNO₃0%~60%
Data sourced from studies on N,N,N',N'-tetraoctyl diglycolamide (TODGA), a representative diglycolamide. tandfonline.com

Liquid-Liquid Extraction (LLE) Processes

Liquid-liquid extraction (LLE) is a widely used industrial method for separating compounds based on their different solubilities in two immiscible liquid phases. Diglycolamides have emerged as superior extractants in LLE, particularly for the challenging separation of chemically similar elements.

The separation of individual rare-earth elements (REEs) from one another is a significant challenge due to their similar chemical properties. tandfonline.com Diglycolamides have been identified as highly effective neutral extractants for this purpose, offering better selectivity compared to traditional acidic organophosphorus extractants. tandfonline.comnih.gov Subtle structural changes in the diglycolamide molecule, such as the length and branching of the alkyl chains, can lead to dramatic shifts in their extraction strength and selectivity for different lanthanides. tandfonline.com For instance, studies on various diglycolamides have shown that their affinity for REEs generally increases with the atomic number of the element. acs.org This allows for the separation of heavier lanthanides from lighter ones. The extraction process is influenced by factors such as the concentration of acid in the aqueous phase, with distribution ratios often peaking at a specific acid concentration before decreasing. elsevierpure.com The potential of 2,2'-Oxybis(N,N-dibutylacetamide) for REE separation is therefore inferred from the extensive research on its class of compounds.

Table 2: Distribution Ratios (D) of Selected Rare-Earth Elements with Unsymmetrical Diglycolamides (UDGAs) in HCl Media

Metal IonD (DiBD²DGA)D (TD²DGA)
La(III)Value not specifiedValue not specified
Pr(III)Value not specifiedValue not specified
Nd(III)Value not specifiedValue not specified
Dy(III)Higher than lighter lanthanidesHigher than lighter lanthanides
Qualitative data from a study on N,N′-diisobutyl‐N,N′‐didodecyldiglycolamide (DiBD²DGA) and N,N,N',N'-tetradodecyldiglycolamide (TD²DGA), showing higher affinity for heavier lanthanides. acs.org

In the management of used nuclear fuel, a critical and challenging step is the separation of trivalent minor actinides (like americium and curium) from lanthanides, which are present in high-level liquid waste (HLLW). elsevierpure.comrsc.org Diglycolamides are considered promising extractants for this partitioning and transmutation strategy due to their high affinity for both trivalent actinides and lanthanides. elsevierpure.comnih.gov The separation is crucial for reducing the long-term radiotoxicity of nuclear waste. elsevierpure.com Unsymmetrical diglycolamides have shown potential for improving the selectivity between americium and curium, a particularly difficult separation. rsc.orgnih.gov Research has demonstrated that various diglycolamides can effectively extract actinides and lanthanides from highly acidic solutions, a typical condition in nuclear fuel reprocessing. researchgate.netnih.gov The ability to fine-tune the structure of the diglycolamide allows for the development of ligands with enhanced separation factors for specific actinide-lanthanide pairs.

Green Chemistry Implications in Separation Technologies

The development and application of diglycolamides, including 2,2'-Oxybis(N,N-dibutylacetamide), align with several principles of green chemistry. A significant advancement is the development of a solvent-free melt-amidation synthesis method for diglycolamides. osti.gov This method directly couples diglycolic acid and secondary amines, achieving high yields and purities without the need for post-reaction purification, thus eliminating the use of hazardous organic solvents. osti.gov A life cycle assessment of this new synthesis method showed a 67% reduction in global warming potential compared to traditional methods. osti.gov

Furthermore, the use of diglycolamides in SFE utilizes environmentally benign supercritical CO₂ as a solvent, which can be easily recycled after the extraction process. osti.gov The preparation of sorbents impregnated with diglycolamides using supercritical CO₂ instead of toxic organic solvents is another eco-friendly application. nih.gov These impregnated sorbents can then be used for solid-phase extraction of metals from aqueous solutions, contributing to the purification of wastewater in industries such as nuclear power. nih.gov These advancements highlight the role of diglycolamides in creating more sustainable and environmentally friendly separation processes for critical materials. osti.gov

Derivatization and Structure Property Relationship Studies

Synthesis of Analogs with Varied N-Alkyl Substituents

The synthesis of analogs of 2,2'-Oxybis(N,N-dibutylacetamide) typically involves the reaction of diglycolic acid dichloride with the corresponding secondary amine. By varying the N-alkyl substituents on the amine, a homologous series of N,N,N',N'-tetraalkyldiglycolamides (DGAs) can be produced, allowing for detailed investigation into structure-property relationships. This approach has led to the creation of DGAs with alkyl chains ranging from methyl to dodecyl. tandfonline.comfigshare.com

The length of the N-alkyl chains is a critical determinant of the solubility and extraction efficiency of diglycolamides. A clear trend is observed where solubility shifts from aqueous to organic media as the alkyl chain length increases.

Solubility: Analogs with short alkyl chains, such as N,N,N',N'-tetraethyldiglycolamide (TEDGA), are highly soluble in water. tandfonline.comfigshare.com In contrast, increasing the alkyl chain length enhances lipophilicity. 2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA) and its higher homologs like N,N,N',N'-tetraoctyldiglycolamide (TODGA) and N,N,N',N'-tetradecyldiglycolamide (TDDGA) demonstrate moderate to good solubility in non-polar organic diluents like n-dodecane, which is crucial for their use in solvent extraction circuits. tandfonline.comresearchgate.net

Extraction Properties: While longer alkyl chains are necessary for solubility in organic solvents, they can also introduce steric hindrance that affects extraction performance. Studies on the extraction of trivalent metal ions show that lipophilic DGAs with shorter alkyl chains tend to exhibit higher distribution ratios (D). tandfonline.comfigshare.com However, longer alkyl chains can increase the metal loading capacity of the solvent phase. tandfonline.comresearchgate.net This creates a trade-off between extraction efficiency and the organic compatibility of the extractant. For instance, the aggregation tendency of DGA complexes in the organic phase, which can lead to undesirable third phase formation, is lessened for DGAs with longer alkyl chains due to better dispersive interactions with the alkane diluent. hbni.ac.in

Table 1: Impact of N-Alkyl Chain Length on Diglycolamide Properties This table is generated based on described trends and data from multiple sources.

Compound Name (Acronym)N-Alkyl GroupWater SolubilitySolubility in n-dodecaneRelative Extraction Efficiency
N,N,N',N'-Tetraethyldiglycolamide (TEDGA)EthylHighLowHigh (in specific systems)
2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)n-ButylLowModerateHigh
N,N,N',N'-Tetrahexyldiglycolamide (THDGA)n-HexylVery LowModerate-HighModerate
N,N,N',N'-Tetraoctyldiglycolamide (TODGA)n-OctylNegligibleHighModerate-High
N,N,N',N'-Tetradecyldiglycolamide (TDDGA)n-DecylNegligibleHighModerate

The introduction of branching in the N-alkyl chains significantly alters the steric environment around the coordinating amide oxygen atoms, which in turn influences molecular interactions and extraction capabilities.

Comparative studies between linear and branched isomers, such as TODGA (linear octyl chains) and N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (TEHDGA) (branched octyl chains), have shown that branching leads to a marked decrease in extraction efficiency for both actinides and lanthanides. tandfonline.comnih.govrsc.org This reduction is attributed to steric hindrance that impedes the formation of the stable metal-ligand complexes necessary for extraction. rsc.org The position of the branch is also critical; branching at the β-carbon (as in TEHDGA) has a more pronounced negative effect than branching further down the alkyl chain. nih.gov Similarly, a butyl derivative (TBDGA) shows enhanced extraction efficiency compared to its branched isomer, N,N,N',N'-tetra-sec-butyldiglycolamide. rsc.org

Table 2: Influence of Alkyl Chain Branching on Extraction This table compares linear vs. branched analogs based on findings from cited research.

Compound (Alkyl Chain Type)Example Metal IonRelative Distribution Ratio (D)Relative Loading Capacity
N,N,N',N'-Tetraoctyldiglycolamide (TODGA) (Linear)Am(III), Eu(III)HigherHigher
N,N,N',N'-Tetra(2-ethylhexyl)diglycolamide (TEHDGA) (Branched)Am(III), Eu(III)LowerLower
2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA) (Linear)Np(IV), Pu(IV)HigherHigher
N,N,N',N'-Tetra-sec-butyldiglycolamide (Branched)Np(IV), Pu(IV)LowerLower

Modifications to the Oxybisacetamide Core Structure

Beyond the N-alkyl groups, modifications to the central ether-linked backbone of the diglycolamide structure have been explored to fine-tune selectivity and extraction behavior.

Research has extended to the synthesis and evaluation of asymmetric and diastereomeric diglycolamides.

Asymmetric Diglycolamides: These isomers have different alkyl groups on the two nitrogen atoms (e.g., N,N-dimethyl-N',N'-dioctyl diglycolamide). Studies comparing isomeric pairs have revealed differences in extraction ability and the tendency to form a third phase. For example, a comparative study between N,N'-dimethyl-N,N'-dioctyl diglycolamide and its isomer N,N-dimethyl-N',N'-dioctyl diglycolamide found that the latter had a lower extraction capability for Nd(III) but was less prone to third phase formation. rsc.orgbit.edu.cn This suggests that subtle changes in molecular symmetry can impact the supramolecular aggregation of the metal-ligand complexes.

Diastereomers: Introducing chiral centers by adding substituents to the methylene (B1212753) carbons of the backbone creates diastereomers (syn- and anti-). These isomers have shown different extraction efficiencies and, notably, different selectivities. For instance, certain diastereomers of a doubly methylated TODGA derivative exhibited an inverse selectivity for Americium (Am) over Curium (Cm), a significant finding for nuclear fuel reprocessing. rsc.orgutwente.nl

Comprehensive Structure-Property Relationship (SPR) Analysis

The overarching goal of these derivatization studies is to build a comprehensive understanding of how molecular architecture dictates function. For diglycolamides, this involves correlating structural features with performance in specific environments, such as supercritical fluids.

Supercritical carbon dioxide (scCO₂) is an environmentally benign solvent alternative for various chemical processes, including extraction. The solubility of extractants like 2,2'-Oxybis(N,N-dibutylacetamide) in scCO₂ is a key parameter for developing such green technologies.

Studies on the phase behavior of a series of N,N,N',N'-tetraalkyldiglycolamides in scCO₂ have established a clear structure-property relationship. The solubility of DGAs in scCO₂ is inversely proportional to their molecular weight and the size of the N-alkyl groups. iaea.org The structural characteristics of the DGA molecule are the primary factor influencing solubility. iaea.org As the length of the alkyl chain increases, the van der Waals forces between the DGA molecules become stronger, requiring more energy for the scCO₂ to solvate them. Consequently, solubility decreases with increasing alkyl chain length. The observed solubility trend is:

TEDGA > TBDGA > THDGA > TODGA > TDDGA > TDdDGA iaea.org

The solubility of all DGA compounds in scCO₂ increases with increasing pressure and density of the fluid. iaea.org This relationship is critical for designing extraction systems where the dissolving power of the solvent can be tuned by adjusting operational parameters. For instance, N,N,N',N'-tetraoctyldiglycolamide (TODGA) has been successfully used for the impregnation of solid sorbents using scCO₂ as the solvent medium, a process that is faster and more eco-friendly than using traditional organic solvents. mdpi.com

Table 3: Solubility Order of Diglycolamides in Supercritical CO₂ Based on experimental findings reported in the literature. iaea.org

CompoundN-Alkyl GroupRelative Solubility in scCO₂
N,N,N',N'-Tetraethyldiglycolamide (TEDGA)EthylHighest
2,2'-Oxybis(N,N-dibutylacetamide) (TBDGA)n-ButylHigh
N,N,N',N'-Tetrahexyldiglycolamide (THDGA)n-HexylModerate
N,N,N',N'-Tetraoctyldiglycolamide (TODGA)n-OctylLow
N,N,N',N'-Tetradecyldiglycolamide (TDDGA)n-DecylLower
N,N,N',N'-Tetradodecyldiglycolamide (TDdDGA)n-DodecylLowest

Linking Structural Features to Metal Ion Binding Affinity and Selectivity

The efficacy of 2,2'-Oxybis(N,N-dibutylacetamide) and its derivatives as extractants for metal ions is intrinsically linked to their molecular structure. Subtle modifications to the compound's architecture can lead to significant changes in its binding affinity and selectivity towards different metal ions, particularly the f-block elements (lanthanides and actinides). The key structural features that can be tuned to influence these properties include the nature of the N-alkyl substituents, alterations to the central ether linkage, and modifications to the methylene bridge carbons.

The primary interaction between diglycolamides and metal ions occurs through the two amide carbonyl oxygens and the central ether oxygen, which act as a tridentate ligand. tandfonline.com The strength and selectivity of this binding are governed by a combination of steric and electronic effects, which can be systematically studied through derivatization.

Influence of N-Alkyl Substituents

The length and branching of the alkyl chains attached to the amide nitrogen atoms play a crucial role in both the solubility of the extractant in organic diluents and its metal ion extraction capabilities.

Chain Length: Increasing the length of the n-alkyl chains on the amide nitrogens generally enhances the lipophilicity of the diglycolamide, which is essential for its function in solvent extraction systems. However, excessively long alkyl chains can introduce steric hindrance around the coordinating carbonyl groups, potentially reducing the extraction efficiency. For instance, studies on a series of symmetrical N,N,N',N'-tetraalkyldiglycolamides have shown that while longer chains improve solubility in non-polar diluents, they can also lead to a decrease in distribution ratios for certain metal ions due to steric crowding. researchgate.net

Chain Branching: The introduction of branching in the N-alkyl groups, such as in N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (TEHDGA), a branched isomer of N,N,N',N'-tetraoctyldiglycolamide (TODGA), significantly impacts the extraction behavior. researchgate.net While both are effective extractants, the branched structure of TEHDGA can influence the formation of a third phase, a phenomenon where the organic phase splits into two, which is a critical consideration in industrial solvent extraction processes. researchgate.net The steric bulk of the branched chains can also affect the stoichiometry of the extracted metal-ligand complex and the selectivity between different metal ions.

The following table illustrates the effect of different N-alkyl substituents on the extraction of selected lanthanides by isomeric diglycolamide extractants.

Table 1: Distribution Ratios (D) for the Extraction of Lanthanides by Isomeric Diglycolamides Aqueous phase: 3 M HNO₃. Organic phase: 40/60 (v/v)% n-octanol/kerosene.

Metal Ion N,N′-dimethyl-N,N′-dioctyl diglycolamide (L¹) N,N-dimethyl-N′,N′-dioctyl diglycolamide (L²)
La 0.8 1.2
Ce 1.5 2.1
Pr 2.5 2.0
Nd 3.5 2.8
Sm 6.0 4.5
Eu 8.0 6.0
Gd 10.0 7.5

Data sourced from nih.gov

As seen in Table 1, even a subtle change in the arrangement of the same alkyl groups on the nitrogen atoms leads to different extraction efficiencies for various lanthanides. nih.gov

Backbone Modification

Altering the central part of the diglycolamide molecule, either by replacing the ether oxygen or by substituting the methylene bridge carbons, offers another avenue to tune the binding properties.

Substitution on the Methylene Bridge: Introducing alkyl groups on the central methylene carbons of the diglycolamide backbone has been shown to reduce the distribution ratios for trivalent actinides and lanthanides. This is attributed to the increased steric hindrance around the coordinating oxygen atoms, which weakens the metal-ligand interaction. researchgate.net However, this modification can be beneficial for process applications as it can also reduce the co-extraction of undesirable ions like Sr(II). researchgate.net

Modification of the Ether Linkage: Replacing the central ether oxygen with other donor atoms or incorporating the diglycolamide moiety into a more rigid framework, such as a macrocycle, can dramatically alter the selectivity. For example, incorporating a diglycolamide into a crown ether structure has been shown to influence the selectivity between europium (Eu³⁺) and americium (Am³⁺). nih.gov

The table below presents data on the extraction and separation of Eu(III) and Am(III) by bis-diglycolamides, highlighting the impact of the linking group.

Table 2: Extraction and Separation of Eu(III) and Am(III) by Bis-diglycolamides Aqueous phase: 3.0 M HNO₃. Organic phase: 0.1 M extractant in n-octanol.

Extractant D(Eu) D(Am) Separation Factor (SF Eu/Am)
TBX-BisDGA - - 8.0
TBE-BisDGA - - 10.0

Data sourced from researchgate.net

These studies demonstrate that the selectivity for Eu(III) over Am(III) can be significantly influenced by the structure of the bridge connecting the two diglycolamide units. researchgate.net

Stoichiometry of Extracted Complexes

The structural features of the diglycolamide derivative also dictate the stoichiometry of the extracted metal-ligand complex, which is the ratio of ligand molecules to the metal ion in the extracted species. Slope analysis, a common method to determine this, has shown that for many trivalent lanthanides and actinides, the complex formed is often a 1:3 metal-to-ligand species. nih.gov However, this ratio can change depending on the specific diglycolamide, the metal ion, and the extraction conditions. For instance, in some systems, 1:2 or even 1:4 complexes have been observed. nih.govrsc.org These variations in stoichiometry are a direct consequence of the steric and electronic environment created by the ligand's structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-Oxybis(N,N-dibutylacetamide), and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting dibutylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions, followed by oxidation or coupling agents to form the oxybis bridge. Optimizing stoichiometry (e.g., 2:1 molar ratio of dibutylamine to chloroacetyl chloride) and temperature (60–80°C) improves yields .
  • Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 60–75% under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Oxybis(N,N-dibutylacetamide)?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 3.4–3.6 ppm (N–CH₂– groups), δ 1.2–1.6 ppm (butyl chain protons), and δ 2.0–2.2 ppm (acetamide carbonyl) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) .
  • GC-MS : Confirm molecular ion peak at m/z 342 (calculated molecular weight: 342.5 g/mol) .

Q. What solvent systems are optimal for dissolving 2,2'-Oxybis(N,N-dibutylacetamide) in experimental settings?

  • Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform or ethyl acetate. For solubility testing, prepare saturated solutions at 25°C and measure via gravimetric analysis. Solubility in water is negligible (<0.1 mg/mL), requiring organic solvents for most applications .

Advanced Research Questions

Q. How does thermal stability of 2,2'-Oxybis(N,N-dibutylacetamide) impact its application in high-temperature reactions?

  • Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset (~200–220°C). Stability tests at 150°C for 24 hours show <5% degradation, making it suitable for reactions below 200°C. For extended use, inert atmospheres and stabilizers (e.g., BHT) are recommended .
  • Data Contradiction : Discrepancies in reported decomposition temperatures may arise from impurities or varying heating rates. Validate purity via HPLC before testing .

Q. What strategies resolve contradictions in hydrogen-bonding analysis between IR and NMR data?

  • Methodology : IR may indicate intermolecular H-bonding (broad O–H/N–H stretches), while NMR in CDCl₃ shows sharp peaks due to disrupted H-bonding. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic H-bonding behavior. Computational modeling (DFT) can predict bond strengths and validate experimental observations .

Q. How does 2,2'-Oxybis(N,N-dibutylacetamide) interact with metal ions in coordination chemistry studies?

  • Methodology : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol and monitor via UV-Vis spectroscopy. Formation constants (logK) are calculated using Benesi-Hildebrand plots. The acetamide oxygen and ether bridge act as weak Lewis bases, showing preferential binding to transition metals .

Research Design Considerations

Designing experiments to assess environmental persistence of 2,2'-Oxybis(N,N-dibutylacetamide):

  • Methodology : Use OECD 301B biodegradation tests. Incubate the compound with activated sludge (30 days, 25°C) and measure residual concentration via LC-MS. Hydrolysis studies (pH 4–9 buffers, 50°C) assess stability. Data shows <10% degradation in 28 days, indicating moderate environmental persistence .

Addressing batch-to-batch variability in catalytic applications:

  • Methodology : Implement quality control protocols:

  • Purity : HPLC ≥98% (C18 column, acetonitrile/water gradient).
  • Trace Metals : ICP-MS to detect contaminants (e.g., Fe, Ni) that may alter catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.